molecular formula C10H11ClO3 B220561 N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine CAS No. 123259-33-6

N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine

Cat. No. B220561
CAS RN: 123259-33-6
M. Wt: 168.28 g/mol
InChI Key: PHJLVSUDZVBSFQ-UHFFFAOYSA-N
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Description

“N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine” is a chemical compound with the molecular formula C10H20N2 . It belongs to a class of compounds known as azabicyclo nonanes .


Synthesis Analysis

A practical, three-step synthetic route to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), an unhindered, stable class of nitroxyl radical, has been developed . ABNO exhibits a highly active nature compared with TEMPO in the catalytic oxidation of alcohols to their corresponding carbonyl compounds .


Molecular Structure Analysis

The molecule contains a total of 33 bonds. There are 13 non-H bonds, 1 rotatable bond, 2 six-membered rings, 1 eight-membered ring, and 1 N hydrazine .


Chemical Reactions Analysis

ABNO, a derivative of “N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine”, is known to efficiently catalyze the oxidation of alcohols to afford the corresponding carbonyl compounds .


Physical And Chemical Properties Analysis

The molecular weight of “N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine” is 168.2792 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Anticancer Chemotherapeutics

The bicyclo [3.3.1]nonane moiety, which is a part of the N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine structure, is predominant in many biologically active natural products . Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use as potent anticancer entities . Therefore, N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine could potentially be used in the development of new anticancer chemotherapeutics .

Asymmetric Catalysis

The bicyclo [3.3.1]nonane structure is also used in asymmetric catalysis . Asymmetric catalysis is a type of catalysis in which a chiral catalyst directs the formation of a chiral compound in an enantioselective or diastereoselective manner. N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine could potentially be used in this field .

Ion Receptors

Bicyclo [3.3.1]nonane derivatives have been successfully applied as ion receptors . Ion receptors are molecules that bind ions, and they play a crucial role in various biological processes. N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine could potentially be used to develop new ion receptors .

Metallocycles

Metallocycles are cyclic compounds that contain a metal atom in the ring. Bicyclo [3.3.1]nonane derivatives have been used in the construction of metallocycles . Therefore, N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine could potentially be used in the synthesis of new metallocycles .

Molecular Tweezers

Molecular tweezers are a type of host molecule that can hold guest molecules between their two arms. Bicyclo [3.3.1]nonane derivatives have been used in the construction of molecular tweezers . N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine could potentially be used in the development of new molecular tweezers .

Indole-based Natural Products

The structural motif of an indole-fused azabicyclo [3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists . N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine could potentially be used in the synthesis of these natural products .

σ2 Receptor Ligands

N-substituted 9-azabicyclo [3.3.1]nonan-3α-yl carbamate analogs have been synthesized as σ2 receptor ligands . σ2 receptors are a class of proteins that are potential therapeutic targets for cancer and neurodegenerative diseases. N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine could potentially be used in the development of new σ2 receptor ligands .

Mechanism of Action

Target of Action

The primary targets of N,9-dimethyl-9-azabicyclo[33Similar compounds are known to interact with various receptors and enzymes in the body, influencing cellular processes .

Mode of Action

The exact mode of action of N,9-dimethyl-9-azabicyclo[33It’s known that similar compounds can act as catalysts in the oxidation of alcohols to afford the corresponding carbonyl compounds .

Biochemical Pathways

The specific biochemical pathways affected by N,9-dimethyl-9-azabicyclo[33It’s known that similar compounds can influence the oxidation process of alcohols .

Result of Action

The molecular and cellular effects of N,9-dimethyl-9-azabicyclo[33It’s known that similar compounds can catalyze the oxidation of alcohols, leading to the formation of corresponding carbonyl compounds .

properties

IUPAC Name

N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-11-8-6-9-4-3-5-10(7-8)12(9)2/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJLVSUDZVBSFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2CCCC(C1)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563743
Record name N,9-Dimethyl-9-azabicyclo[3.3.1]nonan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine

CAS RN

123259-33-6
Record name N,9-Dimethyl-9-azabicyclo[3.3.1]nonan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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